(R)-3-(Allyloxy)pyrrolidine hydrochloride
Description
Contextual Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Chemical Research
Chiral pyrrolidine derivatives are a cornerstone of modern chemical research, largely due to their prevalence in nature and their versatile applications in synthesis. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of biologically active natural products, including many alkaloids like nicotine and cuscohygrine, as well as the essential amino acid proline. mdpi.com
In the pharmaceutical sciences, the pyrrolidine scaffold is one of the most common heterocyclic fragments found in approved drugs. mdpi.com Its widespread use is attributed to several key factors:
Stereochemical Complexity : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents. This spatial complexity is crucial for precise molecular recognition and interaction with biological targets such as enzymes and receptors. nih.govresearchgate.net
Physicochemical Properties : The nitrogen atom in the ring can act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. This influences the solubility and pharmacokinetic properties of molecules containing the pyrrolidine moiety.
Synthetic Versatility : Pyrrolidine derivatives serve as versatile synthetic intermediates and chiral building blocks. researchgate.netresearchgate.net They are frequently employed as chiral auxiliaries, ligands for transition metals in asymmetric catalysis, and organocatalysts, most notably in proline-catalyzed reactions. researchgate.net
The ability to introduce specific stereochemistry into molecules is paramount in drug discovery, and chiral pyrrolidines provide a reliable and efficient means to achieve this, leading to the development of more selective and effective therapeutic agents. nih.gov
Historical Trajectories in the Development and Application of Chiral Heterocycles
The field of heterocyclic chemistry dates back to the 19th century, evolving from the isolation of naturally occurring compounds to the sophisticated synthesis of novel molecular architectures. Early milestones included the characterization of compounds like uric acid and the discovery of simple heterocycles such as furan and pyrrole. These initial discoveries laid the groundwork for understanding the unique properties and reactivity of rings containing atoms other than carbon.
The concept of chirality, or "handedness" in molecules, was famously elucidated by Louis Pasteur in 1848 through his work with tartaric acid. However, the convergence of heterocyclic chemistry and stereochemistry took many decades to mature. For much of its history, the synthesis of chiral compounds resulted in racemic mixtures (equal amounts of both enantiomers).
A significant shift occurred in the latter half of the 20th century with the advent of asymmetric synthesis. This revolution allowed chemists to selectively produce a single enantiomer of a chiral molecule, which is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological effects. nih.gov Chiral heterocycles, particularly those derived from the "chiral pool" of readily available natural substances like amino acids and sugars, became indispensable tools in this endeavor. Proline, a naturally occurring chiral pyrrolidine, was identified as a highly effective organocatalyst, sparking a major area of research. This historical progression from racemic synthesis to stereocontrolled methods has enabled the creation of the complex and highly specific chiral heterocyclic molecules, such as (R)-3-(Allyloxy)pyrrolidine hydrochloride, that are utilized in advanced synthesis today.
Structural Features and Stereochemical Importance of the (R)-3-(Allyloxy)pyrrolidine Moiety
The structure of this compound is defined by a combination of features that make it a highly useful synthetic intermediate.
| Feature | Description | Significance |
| Pyrrolidine Ring | A saturated five-membered ring containing one nitrogen atom. | Provides a stable, sp³-rich scaffold common in bioactive molecules. Its non-planar conformation contributes to the molecule's three-dimensional shape. nih.gov |
| (R)-Stereocenter | The carbon atom at the 3-position is a chiral center with a specific, right-handed (Rectus) configuration. | This pre-defined stereochemistry is crucial for building enantiomerically pure target molecules. In biological systems, molecular shape is key to function, and the correct stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects. nih.govnih.gov |
| Allyloxy Group | An allyl group (-CH₂-CH=CH₂) connected to the pyrrolidine ring via an ether linkage at the 3-position. | The terminal double bond of the allyl group is a versatile functional handle. It can participate in a wide range of chemical transformations, such as olefin metathesis, hydrogenation, epoxidation, and palladium-catalyzed cross-coupling reactions, allowing for molecular elaboration. |
| Hydrochloride Salt | The nitrogen atom of the pyrrolidine ring is protonated and paired with a chloride counter-ion. | This salt form typically enhances the compound's stability and crystallinity, making it easier to handle and store as a solid powder compared to the free base, which is often an oil. |
The stereochemical importance of the (R)-configuration cannot be overstated. Biological systems are inherently chiral, and the interaction between a small molecule and a protein target is highly sensitive to stereochemistry. nih.gov By using an enantiomerically pure starting material like this compound, chemists can ensure that the resulting complex molecule retains the desired stereochemical integrity, which is a fundamental requirement in the development of modern pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1478194-93-2 |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| Synonym | (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |
Overview of Principal Academic Research Domains Pertaining to this compound
This compound is primarily utilized as a specialized chiral building block in research domains focused on the synthesis of complex, high-value molecules, particularly in medicinal chemistry. dntb.gov.uaresearchgate.netpageplace.de Its application is not typically as an end-product but as a key intermediate that introduces both a defined stereocenter and a versatile functional group for further chemical modification.
The principal research applications can be categorized as follows:
Scaffold for Novel Drug Candidates: The pyrrolidine nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Researchers use this compound to synthesize novel analogues of existing drugs or to create entirely new classes of compounds for screening against various diseases. The pyrrolidine ring provides the core structure, while the allyl group serves as a point of diversification, allowing for the attachment of different molecular fragments to explore the structure-activity relationship (SAR).
Synthesis of Complex Natural Products and Analogues: Many complex alkaloids and other natural products contain substituted pyrrolidine rings. The title compound can serve as a precursor in the total synthesis of such molecules. The defined (R)-stereochemistry helps establish a key chiral center early in the synthetic sequence, while the allyl group can be elaborated into more complex side chains found in the natural target.
Development of Chiral Ligands and Catalysts: The pyrrolidine framework is central to many successful chiral ligands used in asymmetric metal catalysis and to organocatalysts. While this specific compound is more often used as a structural component, the principles of its design are relevant. The allyloxy group could be modified to incorporate coordinating atoms (e.g., phosphorus, sulfur) to create novel ligands for stereoselective chemical transformations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 3 Allyloxy Pyrrolidine Hydrochloride and Its Analogues
Stereoselective Synthesis of (R)-3-(Allyloxy)pyrrolidine Hydrochloride
Achieving high levels of stereocontrol is fundamental in the synthesis of functionalized pyrrolidines. Various strategies have been developed to govern the formation of chiral centers during the construction of the pyrrolidine (B122466) ring. osaka-u.ac.jp These methods can be broadly categorized and are often selected based on the desired substitution pattern and the availability of starting materials.
One powerful approach is the use of catalyst-controlled reactions, where a chiral catalyst directs the formation of one stereoisomer over others. For instance, copper-promoted intramolecular aminooxygenation of specific alkene substrates can produce 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). nih.govacs.org Similarly, iron dipyrrinato complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines through C-H amination, with the catalyst's ligand structure influencing the syn:anti ratio of the products. nih.gov
Another widely used strategy is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which is a versatile method for creating polysubstituted pyrrolidines with excellent stereocontrol. osaka-u.ac.jprsc.org The stereochemical outcome of these reactions can be dictated by the geometry of the azomethine ylide and the reaction conditions. Asymmetric multicomponent reactions, often catalyzed by Lewis acids like titanium tetrachloride (TiCl₄), can also assemble pyrrolidine derivatives with a high degree of diastereoselectivity from simple precursors. acs.org
Furthermore, substrate-controlled methods, where the stereochemistry of the starting material dictates the outcome of the cyclization, are common. An aza-Michael addition followed by cyclization is a notable example, where a chiral sulfinamide can be used as an annulating agent to produce highly substituted pyrrolidines with excellent diastereoselectivity (dr up to 49:1). thieme-connect.com These strategies collectively provide a robust framework for constructing the chiral pyrrolidine core required for the synthesis of this compound.
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. This approach is one of the most common methods for synthesizing optically pure compounds containing a pyrrolidine ring. mdpi.com By starting with a molecule that already possesses the desired stereochemistry, chemists can circumvent the need for asymmetric synthesis or chiral resolution steps.
L-proline and its derivatives, such as trans-4-hydroxy-L-proline, are quintessential examples of chiral pool starting materials for pyrrolidine synthesis. mdpi.comnih.gov Their inherent chirality and functional handles make them ideal precursors. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted through a series of steps, including oxidation and other functional group manipulations, to serve as a key intermediate for various complex pyrrolidine-containing drugs. mdpi.com The synthesis of this compound can be envisioned starting from a related chiral precursor, such as (S)-3-hydroxypyrrolidine, which can itself be derived from natural amino acids like L-aspartic acid. nih.gov
Another exemplary chiral pool starting material is malic acid. For example, a synthetic route to a key precursor, (R)-4-chloro-3-hydroxybutyronitrile, can be established from diisopropyl (R)-(+)-malate. This chiral butyronitrile (B89842) derivative can then undergo reductive cyclization to form the desired chiral 3-hydroxypyrrolidine ring, which is a direct precursor to the target molecule.
The use of these precursors ensures that the stereogenic center is established early in the synthesis with a defined absolute configuration, which is then carried through the subsequent reaction sequence. mdpi.com
The introduction of the allyloxy group onto the C3 position of the pyrrolidine ring is a critical step in the synthesis. The Mitsunobu reaction is an exceptionally useful and widely employed method for this transformation, particularly because it proceeds with a complete inversion of stereochemistry at the reacting carbon center. organic-chemistry.orgwikipedia.org This feature is ideal for the synthesis of this compound from an (S)-3-hydroxypyrrolidine precursor.
The reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol and a suitable acidic pronucleophile—in this case, allyl alcohol—are coupled in a dehydrative redox process. nih.gov
The mechanism involves the formation of a phosphonium (B103445) intermediate from TPP and DEAD, which then activates the hydroxyl group of the pyrrolidine precursor, turning it into a good leaving group. organic-chemistry.org The allyloxide, formed from allyl alcohol, then displaces this activated group via an Sₙ2 reaction, resulting in the desired ether with inverted stereochemistry. wikipedia.org
Table 1: Key Reagents in the Mitsunobu Reaction for Allyloxy Introduction
| Reagent Role | Example Compound | Chemical Name |
|---|---|---|
| Alcohol Substrate | (S)-N-Boc-3-hydroxypyrrolidine | tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate |
| Pronucleophile | Allyl alcohol | Prop-2-en-1-ol |
| Phosphine | PPh₃ | Triphenylphosphine |
| Azodicarboxylate | DEAD | Diethyl azodicarboxylate |
This stereoinvertive etherification is a cornerstone of the synthetic strategy, allowing for precise control over the final product's absolute configuration.
Allylation reactions provide a direct method for introducing allyl groups onto various positions of a molecule. In the context of pyrrolidine synthesis, these reactions are valuable for building precursors or for direct derivatization. The Tsuji-Trost allylation, a palladium-catalyzed reaction, is a prominent example used to form carbon-carbon bonds under mild conditions. nih.gov
This reaction can be applied asymmetrically to create chiral, sp³-rich pyrrolidine scaffolds. nih.govworktribe.com For example, the diastereoselective α-allylation of chiral N-tert-butanesulfinyl imines using the Tsuji-Trost protocol allows for the introduction of an allyl group adjacent to the imine nitrogen, establishing a key stereocenter. worktribe.com Following the allylation, the resulting intermediate can undergo further transformations, such as cross-metathesis and reductive cyclization, to yield highly functionalized chiral pyrrolidines. nih.govresearchgate.net
While not always the most direct route to a 3-allyloxy substituent, these allylation methods are crucial for creating a diverse range of pyrrolidine analogues. For instance, N-alkylation of the pyrrolidine nitrogen with an allyl halide is a straightforward reaction that can be used to prepare substrates for subsequent ring-closing metathesis. nih.gov
The formation of the five-membered pyrrolidine ring is a pivotal step that can be accomplished through various intramolecular cyclization strategies. osaka-u.ac.jpresearchgate.net These methods involve creating a linear precursor containing the necessary nitrogen and carbon atoms and then inducing ring closure.
Intramolecular C-H Amination is a modern and atom-economical approach where a C-H bond is directly converted into a C-N bond. nih.govnih.gov Copper-catalyzed systems can facilitate the intramolecular amination of unactivated C(sp³)-H bonds to afford pyrrolidines in good yields. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed to catalyze the insertion of alkyl nitrenes into C(sp³)–H bonds, constructing chiral pyrrolidines with good enantioselectivity. nih.govacs.org
Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile methods for synthesizing cyclic compounds, including pyrrolidines. thieme-connect.com This reaction typically employs ruthenium-based catalysts, such as the Grubbs first- or second-generation catalysts, to form a new double bond by joining the two ends of a diene precursor. acs.org For pyrrolidine synthesis, a diallylamine (B93489) derivative can be subjected to RCM to efficiently form a 3-pyrroline (B95000) ring, which can then be hydrogenated to the saturated pyrrolidine. thieme-connect.com
A related strategy is the Ring-Closing Enyne Metathesis (RCEM) , which cyclizes a precursor containing both an alkene and an alkyne. acs.orgorganic-chemistry.org This method is highly atom-economical and produces a conjugated diene within the cyclic product, offering a handle for further functionalization, such as through Diels-Alder reactions. acs.orgorganic-chemistry.org
Table 2: Comparison of Pyrrolidine Ring Formation Strategies
| Strategy | Key Features | Typical Catalyst/Reagent |
|---|---|---|
| Intramolecular C-H Amination | High atom economy; direct functionalization. | Copper complexes, Iron complexes, Engineered enzymes. nih.govnih.govnih.gov |
| Ring-Closing Metathesis (RCM) | Forms a C=C bond within the ring; tolerant of many functional groups. | Grubbs catalysts (Ruthenium-based). thieme-connect.comacs.org |
| Ring-Closing Enyne Metathesis (RCEM) | Atom-economical; produces a conjugated diene product. | Grubbs catalysts (Ruthenium-based). acs.orgorganic-chemistry.org |
These cyclization strategies are foundational for building the core pyrrolidine structure upon which the specific substituents of the target molecule are installed.
Derivatization and Functionalization of this compound
Once synthesized, this compound offers multiple reactive sites for further derivatization, allowing for the creation of a library of analogues for various applications. The principal sites for functionalization are the secondary amine of the pyrrolidine ring and the carbon-carbon double bond of the allyl group.
The secondary amine is nucleophilic and can undergo a wide range of standard N-derivatization reactions. google.com These include:
N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base to introduce alkyl, benzyl, or other carbon-based substituents.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Arylation: Palladium- or copper-catalyzed coupling reactions with aryl halides to form N-aryl pyrrolidines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
The allyl group's double bond is also a versatile functional handle. It can participate in numerous transformations characteristic of alkenes, such as:
Hydrogenation: Reduction of the double bond to a propyl group using catalysts like palladium on carbon (Pd/C).
Dihydroxylation: Conversion of the alkene to a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).
Epoxidation: Formation of an epoxide ring using peroxy acids like m-CPBA.
Ozonolysis: Cleavage of the double bond to form aldehydes or carboxylic acids.
Metathesis: Cross-metathesis reactions with other alkenes to elongate or modify the side chain. nih.gov
This dual reactivity allows for extensive modification of the parent scaffold, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Regioselective Modifications at the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring in (R)-3-(allyloxy)pyrrolidine is a key site for molecular elaboration, providing a straightforward handle for the introduction of a wide array of substituents. Regioselective N-functionalization is crucial for modulating the physicochemical and pharmacological properties of the resulting analogues.
N-Alkylation and N-Arylation:
Direct N-alkylation of the pyrrolidine nitrogen can be achieved under standard conditions using alkyl halides in the presence of a base such as potassium carbonate. For instance, the N-alkylation of a pyrrolidine hydrochloride salt with allyl bromide in refluxing acetonitrile (B52724) with potassium carbonate proceeds smoothly to afford the corresponding N-allylpyrrolidine. ethz.ch Reductive amination offers a milder and often more efficient alternative for the introduction of alkyl groups. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the N-arylation of heterocyclic amines. These methods allow for the formation of N-aryl bonds with a broad range of (hetero)aryl halides or triflates, offering access to compounds with significant biological potential. The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the best results. A general method for the palladium-catalyzed N-arylation of pyrroles and their analogues with aryl chlorides has been developed, showcasing the versatility of this approach for creating diverse N-arylated products. nih.gov
N-Acylation and N-Sulfonylation:
The synthesis of N-acyl and N-sulfonyl derivatives is readily accomplished by reacting (R)-3-(allyloxy)pyrrolidine with the corresponding acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions are typically high-yielding and provide stable amide and sulfonamide products, which can act as important pharmacophores or as protecting groups for the nitrogen atom.
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Pyrrolidine hydrochloride | Allyl bromide, K2CO3, CH3CN, reflux | N-Allylpyrrolidine | Good | ethz.ch |
| N-Arylation | γ-(N-Arylamino)alkene | Aryl bromide, Pd2(dba)3, 2-(di-tert-butylphosphino)biphenyl, NaOtBu, Toluene, 60 °C | N,N-Diaryl-γ-aminoalkene | High | organic-chemistry.org |
| N-Acylation | Sterically hindered amine | Isocyanate, Grignard reagent | Sterically hindered amide | High | ethz.ch |
Transformations and Functional Group Interconversions of the Allyloxy Moiety
The allyloxy group at the C3 position of the pyrrolidine ring is a versatile functional handle that can be manipulated to introduce further complexity and diversity into the molecular scaffold. A variety of chemical transformations can be selectively performed on the allyl double bond and the ether linkage.
Reactions at the Alkene:
The double bond of the allyl ether is susceptible to a range of addition and oxidation reactions. Dihydroxylation, for instance, can be achieved using osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the corresponding vicinal diol. The Sharpless asymmetric dihydroxylation allows for the stereoselective synthesis of chiral diols from alkenes by employing a chiral quinine (B1679958) ligand. chemrxiv.orgchemrxiv.org This transformation is highly valuable for creating new stereocenters with predictable configurations.
Ozonolysis provides a method for the oxidative cleavage of the double bond. Depending on the workup conditions, this reaction can yield aldehydes, ketones, or carboxylic acids. mdpi.com For example, reductive workup of the ozonide intermediate with a reducing agent such as dimethyl sulfide (B99878) or zinc typically affords the corresponding aldehyde. mdpi.com This aldehyde can then serve as a precursor for further synthetic elaborations.
Cleavage and Isomerization of the Allyl Ether:
The allyl ether linkage can be cleaved under specific conditions to unmask the 3-hydroxyl group. Palladium-catalyzed deallylation is a common method, often employing a scavenger for the allyl cation, such as a barbituric acid derivative. nih.gov This deprotection strategy is generally mild and compatible with a wide range of other functional groups. nih.gov
Isomerization of the allyl ether to the corresponding vinyl ether can be achieved using a transition metal catalyst. This transformation is significant as vinyl ethers are precursors to carbonyl compounds upon hydrolysis and can participate in various cycloaddition reactions.
| Transformation | General Substrate | Reagents and Conditions | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Dihydroxylation | Alkene | OsO4, Chiral Quinine Ligand, Co-oxidant | Chiral Vicinal Diol | High enantioselectivity | chemrxiv.orgchemrxiv.org |
| Ozonolysis (Reductive Workup) | Alkene | 1. O3, CH2Cl2, -78 °C; 2. Me2S or Zn/H2O | Aldehydes/Ketones | Cleavage of C=C bond | mdpi.com |
| Allyl Ether Cleavage | Allyl Ether | Pd(PPh3)4, Barbituric acid derivative, Protic solvent | Alcohol | Mild deprotection | nih.gov |
| Oxidative Isomerization | Allyl Ether | Co(II)(salen) complex, Me3NFPY•OTf | Z-Enol Ether | High geometric control | nih.gov |
Substitutions and Elaborations at Other Pyrrolidine Ring Positions
While the nitrogen and the C3-allyloxy group are primary sites for modification, the synthesis of analogues with substitutions at other positions of the pyrrolidine ring (C2, C4, and C5) is crucial for exploring a broader chemical space.
Synthesis of 2-Substituted Analogues:
The introduction of substituents at the C2 position of the pyrrolidine ring can be achieved through various methods, often starting from proline or pyroglutamic acid derivatives. For N-Boc-pyrrolidine, enantioselective α-arylation has been demonstrated through a deprotonation/zincation/Negishi coupling sequence, yielding a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. rsc.org
Synthesis of 4-Substituted Analogues:
The synthesis of 4-substituted pyrrolidines can be approached through several synthetic strategies. For instance, the synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has been reported, highlighting methods for controlling the stereochemistry at both the C3 and C4 positions. Multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones has been developed, providing efficient access to building blocks for diverse 3- and 4-functionalized pyrrolidones. rsc.orgnih.gov
Diastereoselective Synthesis of Disubstituted Analogues:
The diastereoselective synthesis of polysubstituted pyrrolidines is a significant challenge in organic synthesis. Three-component domino processes have been developed for the highly diastereoselective synthesis of new pyrazolylpyrrolizine and pyrazolylpyrrolidine derivatives. acs.org Additionally, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides has been achieved through C-H amination reactions mediated by iron dipyrrinato complexes. nih.gov
| Substitution Pattern | Synthetic Method | Key Reagents/Catalysts | Product Type | Stereocontrol | Reference |
|---|---|---|---|---|---|
| 2-Aryl | Enantioselective α-Arylation | s-BuLi/sparteine, ZnCl2, Pd(OAc)2/PtBu3-HBF4 | 2-Aryl-N-Boc-pyrrolidines | High enantioselectivity | rsc.org |
| 4,4-Disubstituted | Multigram synthesis | Commercially accessible reagents | 4,4-Disubstituted-3-oxopyrrolidones | Not specified | rsc.orgnih.gov |
| 2,5-Disubstituted | Diastereoselective C-H Amination | Iron dipyrrinato complex | syn-2,5-Disubstituted pyrrolidines | High diastereoselectivity | nih.gov |
| Polysubstituted | Three-Component Domino Process | Formylpyrazoles, N-substituted maleimides, glycine (B1666218) derivatives | Pyrazolylpyrrolizines and pyrazolylpyrrolidines | High diastereoselectivity | acs.org |
Principles of Green Chemistry and Sustainable Synthesis in the Production of Chiral Pyrrolidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. The production of chiral pyrrolidine derivatives is an area where these principles can be effectively applied.
Atom Economy and Reaction Mass Efficiency:
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as cycloadditions and certain catalytic reactions, are preferred as they generate less waste. Reaction Mass Efficiency (RME) provides a more comprehensive measure by considering the yields and stoichiometry of the reactants. escholarship.org The CHEM21 green metrics toolkit is a valuable resource for evaluating the environmental footprint of chemical transformations. nih.gov
Use of Green Solvents and Catalysts:
The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water, supercritical fluids, and bio-based solvents are being explored as replacements for traditional volatile organic compounds. For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium.
Biocatalysis offers a powerful green approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with high stereoselectivity under mild conditions, often in aqueous media. The biocatalytic construction of chiral pyrrolidines via intramolecular C-H amination using engineered cytochrome P411 enzymes highlights the potential of this technology for sustainable synthesis.
Process Mass Intensity (PMI):
Stereochemical Characterization and Advanced Chirality Studies
Comprehensive Spectroscopic Techniques for Stereochemical Assignment
A combination of spectroscopic and chromatographic methods is essential for the complete stereochemical elucidation of (R)-3-(Allyloxy)pyrrolidine hydrochloride.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the proton environment within the molecule. The chemical shifts of the pyrrolidine (B122466) ring protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons on the carbon bearing the allyloxy group (C3) and the carbons adjacent to the nitrogen (C2 and C5) would exhibit characteristic downfield shifts. The allylic protons would show distinct signals, including a multiplet for the vinyl proton and doublets for the terminal vinyl protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons attached to heteroatoms (C-O and C-N) resonating at lower fields.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.0 - 3.4 | 50 - 55 |
| C3-H | 4.0 - 4.4 | 75 - 80 |
| C4-H | 1.9 - 2.3 | 30 - 35 |
| C5-H | 3.0 - 3.4 | 45 - 50 |
| O-CH₂ (allyl) | 3.9 - 4.1 | 70 - 75 |
| CH (allyl) | 5.8 - 6.0 | 130 - 135 |
| CH₂ (allyl) | 5.1 - 5.3 | 115 - 120 |
Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyrrolidine ring and the allyloxy substituent. For instance, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, and C4 and C5.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be instrumental in determining the preferred conformation of the pyrrolidine ring by observing through-space interactions between protons on different parts of the ring. For example, the presence or absence of NOEs between the C3 proton and protons at C2 and C5 can help to distinguish between different puckered conformations of the ring. researchgate.netharvard.eduprinceton.edulibretexts.orgslideshare.net
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) and enantiomeric purity of chiral compounds like this compound. nih.govsigmaaldrich.commdpi.comscholarsportal.info The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.
The development of a robust chiral HPLC method for this compound would involve screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. Detection is commonly performed using a UV detector.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For a sample of this compound to be considered enantiomerically pure, the peak corresponding to the (S)-enantiomer should be at or below the limit of detection of the analytical method.
Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of a molecule.
Optical Rotation: Chiral molecules have the ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. The sign of the rotation (+ or -) and its magnitude are dependent on the wavelength of the light, the temperature, the solvent, and the concentration of the sample. While a specific optical rotation value for this compound is not consistently reported across publicly available sources, the determination of this value is a critical step in its characterization. A non-zero optical rotation confirms the presence of a single enantiomer in excess.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govarxiv.orgnih.govrsc.orgru.nlnih.gov A CD spectrum provides information about the electronic transitions within the molecule and their chiral environment. For this compound, which lacks a strong chromophore in the pyrrolidine ring, the CD signals may be weak. However, derivatization with a chromophoric group can enhance the CD signal, allowing for more sensitive analysis and comparison with theoretical calculations to aid in the assignment of the absolute configuration.
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govmdpi.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional model of the molecule's structure in the solid state.
While a crystal structure for this compound itself is not available in the surveyed literature, the technique remains a crucial tool for the unambiguous assignment of stereochemistry for related pyrrolidine derivatives. The determination of the crystal structure of a suitable crystalline derivative or analogue would provide precise information on bond lengths, bond angles, and the absolute arrangement of atoms in space, thus confirming the (R)-configuration at the C3 position.
Investigations into Stereochemical Stability and Racemization Pathways
The stereochemical stability of this compound is a critical parameter, particularly for its potential applications in pharmaceuticals. Racemization, the process by which an enantiomerically pure compound converts into a racemic mixture, can compromise the efficacy and safety of a drug.
For chiral amines, racemization can occur through several mechanisms. rsc.orgresearchgate.netwikipedia.orgacs.orgresearchgate.net One possible pathway involves the reversible formation of an achiral intermediate, such as an enamine, if there is a possibility of deprotonation at the α-carbon to the nitrogen. However, in the case of this compound, the chiral center is at the C3 position and does not have an acidic proton that would readily lead to racemization under normal conditions.
Another potential pathway for racemization of chiral amines can be catalyzed by acids or bases, or can occur at elevated temperatures. The stability of the C-O bond of the allyloxy group and the integrity of the pyrrolidine ring under various pH and temperature conditions would need to be investigated to fully understand the stereochemical stability of this compound. Such studies would typically involve subjecting the compound to stress conditions and monitoring its enantiomeric purity over time using a validated chiral HPLC method.
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. researchgate.netnih.govresearchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.govnih.govresearchgate.net The two most common envelope conformations are described as Cγ-endo and Cγ-exo, where the Cγ (C4) atom is puckered either towards (endo) or away from (exo) the substituent at C3. The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring.
For 3-substituted pyrrolidines, the substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The allyloxy group in this compound is expected to have a significant influence on the conformational equilibrium of the pyrrolidine ring. The bulky nature of the allyloxy group would likely favor a conformation where it occupies a pseudo-equatorial position to minimize steric interactions.
Computational modeling and detailed NOESY analysis can provide further insights into the preferred ring pucker and the rotational preferences around the C3-O bond. Understanding the conformational landscape of this compound is crucial as the three-dimensional shape of the molecule often dictates its biological activity.
Applications in Advanced Organic Synthesis and Chemical Research
(R)-3-(Allyloxy)pyrrolidine Hydrochloride as a Chiral Building Block
The inherent chirality and functional group accessibility of this compound make it a sought-after starting material for the synthesis of a variety of complex and biologically relevant molecules.
Synthesis of Complex Chiral Molecules and Natural Product Analogues
Chiral pyrrolidines are fundamental components of numerous natural products and pharmaceutically active compounds. The defined stereochemistry at the C3 position of this compound provides a strategic advantage in asymmetric synthesis, allowing for the construction of intricate molecular architectures with high stereocontrol. Researchers have utilized this and structurally related chiral pyrrolidines as key intermediates in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. These structures can serve as precursors to more complex heterocyclic systems, such as indolizidine alkaloids, which are a class of natural products with a wide range of biological activities. nih.gov The synthesis of such complex molecules often relies on the predictable stereochemical outcome offered by chiral building blocks like this compound.
Precursor in the Research of Bioactive Scaffold Synthesis
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds. This compound and its derivatives have been investigated as precursors for the synthesis of various bioactive scaffolds, demonstrating their importance in drug discovery and development.
A significant application of derivatives of this chiral pyrrolidine is in the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. Consequently, the development of selective nNOS inhibitors is a key therapeutic strategy. Research has shown that trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives, synthesized from chiral pyrrolidine precursors, are potent and highly selective nNOS inhibitors. These molecules are designed to interact with specific "hot spots" within the enzyme's active site, leading to high binding affinity and selectivity over other NOS isoforms like endothelial NOS (eNOS). The stereochemistry of the pyrrolidine ring is crucial for achieving this high selectivity.
| Compound Class | Target Enzyme | Significance |
| trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Potential therapeutics for neurodegenerative disorders |
While direct links to the synthesis of PCSK9 antagonists using this compound are not extensively documented in publicly available research, the general importance of chiral scaffolds in the design of enzyme inhibitors suggests its potential in this area as well. PCSK9 is a key regulator of cholesterol levels, and its inhibition is a major target for the treatment of hypercholesterolemia.
Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Scaffold
The concept of a chiral auxiliary, a temporarily incorporated chiral moiety to control the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis. Although specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the literature, the broader class of chiral pyrrolidines is widely employed for this purpose. The stereogenic center of the pyrrolidine can effectively bias the approach of reagents to a prochiral substrate, leading to the formation of one enantiomer in excess.
More commonly, chiral pyrrolidine scaffolds are utilized in the construction of chiral ligands for asymmetric catalysis. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the stereochemistry of the ring influences the spatial arrangement of the catalytic complex, thereby directing the stereochemical course of the catalyzed reaction.
Exploration in Catalysis and Ligand Design
The development of novel and efficient catalytic systems is a central theme in modern organic chemistry. The chiral nature of this compound makes it an attractive scaffold for the design of new catalysts and ligands.
Development of Chiral Ligands for Asymmetric Transition-Metal Catalysis
Asymmetric transition-metal catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. The efficacy of these catalytic systems often hinges on the design of the chiral ligand that coordinates to the metal center. Pyrrolidine-based ligands have a rich history in this field, with their rigid backbone and stereogenic centers providing excellent platforms for inducing asymmetry. acs.orgnih.gov
For instance, chiral pyrrolidine backbones have been incorporated into ligands for nonheme iron catalysts, where the ligand structure dictates the metal-centered configuration and provides full stereochemical control. acs.orgnih.gov These catalysts have been successfully applied in stereocontrolled C-H oxidation reactions. Similarly, manganese complexes with linear tetradentate ligands incorporating chiral diamine units have shown high enantioselectivity in the desymmetrization of prochiral substrates. nih.gov While direct examples employing this compound in these specific ligand syntheses are not explicitly detailed, the principles of ligand design strongly suggest its potential as a valuable scaffold for creating novel chiral ligands for a variety of transition metals, including iron, manganese, rhodium, and iridium. acs.orgnih.gov
Investigation in Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. Chiral pyrrolidines, with proline being the archetypal example, are among the most successful classes of organocatalysts. nih.govnih.govmdpi.com They operate through various activation modes, including enamine and iminium ion catalysis, to promote a wide range of asymmetric transformations. nih.gov
Researchers have synthesized and evaluated new pyrrolidine-based organocatalysts with bulky substituents to create a sterically demanding environment around the catalytic center. nih.gov These catalysts have proven effective in reactions such as the Michael addition of aldehydes to nitroolefins, achieving high levels of enantioselectivity. The structural modifications of the pyrrolidine scaffold, including the introduction of different substituents, are crucial for tuning the catalyst's activity and selectivity. nih.gov Although specific studies focusing on this compound as an organocatalyst are not widely reported, its chiral pyrrolidine core makes it a promising candidate for further investigation and development in this rapidly expanding field. The allyl group also offers a handle for further functionalization to create more complex and potentially more effective organocatalytic systems. nih.gov
Contributions to Materials Science and Applied Chemistry
The unique structural features of this compound, namely its chiral pyrrolidine core and the reactive allyloxy side chain, position it as a valuable building block in materials science. Its potential extends to the formulation of novel ionic liquids and the development of advanced functional materials.
Integration into Novel Ionic Liquid Formulations
Ionic liquids (ILs), defined as salts with melting points below 100°C, have garnered significant attention as "green solvents" and functional materials due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. alfa-chemistry.comnih.gov Pyrrolidinium-based cations are common components of ILs, and the incorporation of functional groups like an allyloxy moiety can lead to task-specific ionic liquids. researchgate.netalfa-chemistry.com
While specific studies on ionic liquids derived directly from this compound are not extensively documented in the literature, the synthesis of pyrrolidinium ILs with allyl substituents is well-established. researchgate.net These ILs are typically liquid at room temperature and exhibit high thermal stability. The properties of such ILs can be tuned by the choice of the anion. alfa-chemistry.com For instance, new pyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide (TFSI) ionic liquids with allyl substituents have been synthesized and are stable up to 300°C. researchgate.net
The general synthetic route to pyrrolidinium-based ILs involves the N-alkylation of a pyrrolidine derivative. In the case of (R)-3-(Allyloxy)pyrrolidine, N-alkylation would yield a chiral quaternary ammonium cation. This cation, when paired with a suitable anion (e.g., TFSI⁻, BF₄⁻, PF₆⁻), would form a chiral ionic liquid. The presence of the allyloxy group opens up possibilities for creating polymerizable ionic liquids, where the allyl group can participate in polymerization reactions to form ion-conducting polymers.
A study on new pyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide (TFSI) ionic liquids with allyl substituents revealed that pyrrolidinium-based ILs generally exhibit better conductivities and lower viscosities than their piperidinium counterparts. researchgate.net Among the studied compounds, 1-allyl-1-methylpyrrolidinium TFSI showed the lowest viscosity and highest conductivity. researchgate.net
Table 1: Physicochemical Properties of Selected Allyl-Substituted Pyrrolidinium TFSI Ionic Liquids
| Cation | Viscosity (cP) | Conductivity (mS cm⁻¹) |
|---|---|---|
| 1-allyl-1-methylpyrrolidinium | 52 | 5.7 |
| 1-allyl-1-propylpyrrolidinium | 78 | 3.6 |
Data sourced from a study on pyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide ionic liquids. researchgate.net
The chirality of the (R)-3-(Allyloxy)pyrrolidine cation could be exploited in applications such as chiral recognition and asymmetric synthesis, where the ionic liquid could act as a chiral solvent or catalyst.
Components in the Development of Functional Materials (e.g., polymers, liquid crystals, perovskite materials)
The dual functionality of this compound makes it an attractive monomer or additive in the synthesis of functional materials.
Polymers: The allyl group in the allyloxy side chain is a reactive functional group that can undergo polymerization. nih.govnih.gov Allyl-terminated or allyl-functionalized polymers are a unique class of materials that allow for the introduction of diverse architectures and functionalities through various chemical reactions. nih.govnih.gov The incorporation of the chiral pyrrolidine unit into a polymer backbone could lead to materials with interesting chiroptical properties or applications in chiral separations. The development of new reactive precursor polymers that reveal their responsive moieties via a post-polymerization approach is an area of active research. klinger-lab.de
Liquid Crystals: While there is no direct literature on the use of this compound in liquid crystals, the synthesis of liquid crystals containing an allyloxy terminal group has been reported. researchgate.net These materials can exhibit a broad nematic mesophase. The rigid core and flexible tails of liquid crystal molecules are key to their properties. colorado.edu The chiral nature of (R)-3-(Allyloxy)pyrrolidine could potentially be used to induce chirality in liquid crystal phases, which is crucial for applications in displays and photonics.
Perovskite Materials: Chiral organic cations are increasingly being used to create chiral hybrid organic-inorganic perovskites (HOIPs). preprints.orgresearchgate.net These materials combine the excellent optoelectronic properties of perovskites with the unique properties arising from chirality, such as circular dichroism and spin-selective charge transport. preprints.orgsemanticscholar.org While the use of (R)-3-(Allyloxy)pyrrolidine as the chiral cation in perovskites has not been specifically reported, other chiral pyrrolidine derivatives have been successfully incorporated. For instance, a novel chiral 3D perovskite single crystal, [(R/S)‐3APr]₂Pb₄I₁₂·2H₂O, where (R/S)‐3APr is (R/S)‐3‐aminopyrrolidine, has been demonstrated. researchgate.net The incorporation of chiral ligands can induce chirality in the material, leading to interesting chiroptical properties. researchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation
The pyrrolidine ring is a fundamental scaffold in many biologically active molecules and chiral catalysts. nih.gov Understanding the mechanisms of reactions involving substituted pyrrolidines is crucial for the rational design of synthetic routes and the development of new chemical transformations.
Studies on Reaction Selectivity, Regioselectivity, and Efficiency
Reaction selectivity is a key aspect of modern organic synthesis, and reactions involving chiral pyrrolidine derivatives are often studied to understand and control stereochemical outcomes. The concepts of regioselectivity, stereoselectivity, and stereospecificity are central to these investigations. khanacademy.org
A study on the vinylogous addition reaction of allyl aryl ketones with 2,3-dioxopyrrolidines demonstrated a switch in regioselectivity between 1,2- and 1,4-addition based on reaction temperature. nih.gov This highlights how reaction conditions can influence the reaction pathway and the final product structure in reactions involving the pyrrolidine scaffold.
While specific mechanistic studies on this compound are scarce, the general principles of selectivity would apply to its reactions. For example, in reactions involving the allyl group, such as electrophilic additions, the stereocenter at the 3-position of the pyrrolidine ring could influence the stereochemical outcome of the reaction at the double bond through steric or electronic effects. Similarly, reactions at the pyrrolidine nitrogen would be influenced by the nature of the substituent at the 3-position.
Analysis of Intramolecular Cyclizations and Rearrangements
Intramolecular reactions of substituted pyrrolidines can lead to the formation of complex bicyclic and polycyclic structures. The allyloxy group in (R)-3-(Allyloxy)pyrrolidine provides a handle for such transformations.
Intramolecular Cyclizations: The synthesis of pyrrolizidine derivatives, which contain a fused bicyclic system with a nitrogen atom at the bridgehead, can be achieved through the diastereospecific cyclization of 3-arylidene-1-pyrrolinium salts. rsc.org While this example does not involve an allyloxy group, it illustrates the propensity of pyrrolidine derivatives to undergo intramolecular cyclizations. The allyl group in (R)-3-(Allyloxy)pyrrolidine could potentially participate in intramolecular cyclization reactions, for example, through a transition metal-catalyzed process, to form fused or bridged ring systems.
Rearrangements: Rearrangement reactions are powerful tools for skeletal diversification in organic synthesis. The Hofmann rearrangement, a stereospecific reaction, has been a conceptual basis for the ring contraction of lactams to pyrrolidines. nih.gov A thermal "Spino" ring contraction of a chiral hydroxamic acid has been used to afford a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov This demonstrates that rearrangements involving the pyrrolidine ring can proceed with high stereochemical fidelity.
Ammonium ylides generated from the intramolecular reaction of copper carbenoids with cyclic allylic amines can undergo a nih.govorganic-chemistry.org-sigmatropic rearrangement to produce bicyclic amines, including pyrrolizidine and indolizidine systems. rsc.org This type of rearrangement could potentially be applied to derivatives of (R)-3-(Allyloxy)pyrrolidine to access complex nitrogen-containing architectures.
Computational and Theoretical Studies of R 3 Allyloxy Pyrrolidine Hydrochloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity.
Geometry Optimization and Energy Minimization of Conformers
The pyrrolidine (B122466) ring is known for its conformational flexibility, adopting non-planar "envelope" and "twist" conformations. The presence of the allyloxy substituent at the C3 position introduces additional degrees of freedom, leading to multiple possible low-energy conformers. Geometry optimization and energy minimization calculations are employed to identify the most stable three-dimensional arrangements of the atoms in (R)-3-(allyloxy)pyrrolidine hydrochloride.
These calculations systematically explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For pyrrolidine derivatives, the orientation of the substituent and the puckering of the ring are key determinants of conformational preference. researchgate.net
Table 1: Illustrative Relative Energies of Postulated Conformers of (R)-3-(Allyloxy)pyrrolidine This table is a representative example based on typical computational studies of substituted pyrrolidines and does not represent experimentally verified data for this specific molecule.
| Conformer | Ring Pucker | Allyloxy Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | C2-endo (Twist) | Pseudo-equatorial | 0.00 |
| 2 | C3-exo (Envelope) | Pseudo-axial | 1.25 |
| 3 | C4-endo (Envelope) | Pseudo-equatorial | 2.10 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometries of the conformers, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov Often, a comparison between calculated and experimental NMR spectra can aid in the structural elucidation and conformational analysis of the molecule. researchgate.net For flexible molecules like this compound, the predicted chemical shifts are often a Boltzmann-weighted average over the most stable conformers.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound This table provides a hypothetical comparison to illustrate the application of computational methods and is not based on published experimental data for this molecule.
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H2a | 3.45 | 3.50 | -0.05 |
| H2b | 3.28 | 3.32 | -0.04 |
| H3 | 4.15 | 4.20 | -0.05 |
| H4a | 2.25 | 2.30 | -0.05 |
| H4b | 2.05 | 2.10 | -0.05 |
| Allyl-CH₂ | 4.02 | 4.05 | -0.03 |
| Allyl-CH | 5.90 | 5.95 | -0.05 |
| Allyl-CH₂= (cis) | 5.20 | 5.25 | -0.05 |
| Allyl-CH₂= (trans) | 5.30 | 5.35 | -0.05 |
Reactivity Prediction and Transition State Characterization
Computational methods can be used to predict the reactivity of this compound. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack. For instance, the distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity.
Furthermore, computational chemistry allows for the characterization of transition states of chemical reactions involving this compound. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate.
Molecular Modeling and Docking Studies for Substrate-Ligand Interactions in Chemical Systems
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, these studies are crucial for understanding its potential interactions with other chemical species, such as catalysts or biological macromolecules.
Docking simulations would involve placing the this compound molecule into the binding site of a target and using a scoring function to estimate the binding affinity and predict the binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Such insights are valuable in various fields, including catalyst design and drug discovery. nih.govnih.gov
Analysis of Conformational Landscapes and Intramolecular Interactions
This analysis also allows for the investigation of intramolecular interactions, such as hydrogen bonds or steric clashes, that influence the conformational preferences. For instance, the nitrogen atom of the pyrrolidine ring and the oxygen atom of the allyloxy group could potentially engage in intramolecular hydrogen bonding in specific conformations, which would significantly stabilize those arrangements.
Molecular Dynamics Simulations for Dynamic Behavior Assessment
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in solution. These simulations can reveal the timescales of conformational changes and provide a more realistic picture of the molecule's behavior than static calculations alone. This information is crucial for understanding how the molecule interacts with its environment and other molecules. nih.gov
Advanced Analytical Method Development and Validation
Chromatographic Methodologies for Purity Profiling and Isomeric Separation
Chromatographic techniques are indispensable for assessing the purity of (R)-3-(Allyloxy)pyrrolidine hydrochloride and quantifying its enantiomeric excess. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages for these purposes.
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a primary method for determining the purity and enantiomeric excess of non-volatile compounds like this compound. nih.gov Chiral HPLC, in particular, is essential for separating and quantifying the (R) and (S)-enantiomers. researchgate.netnih.gov This is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective for resolving chiral amines and related structures. nih.govsigmaaldrich.com
For purity profiling, a reversed-phase HPLC method using a C18 column is standard. This allows for the separation of the main compound from process-related impurities and degradation products.
Table 1: Illustrative HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. researchgate.net Since this compound is a salt and thus non-volatile, a chemical derivatization step is required to convert it into a form suitable for GC analysis. mdpi.com This typically involves reaction with a silylating or acylating agent to replace the active hydrogen on the secondary amine, thereby increasing volatility.
Once derivatized, GC-MS can effectively separate the target compound from volatile organic impurities. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative.
Table 2: Example GC-MS Method for Derivatized (R)-3-(Allyloxy)pyrrolidine
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Start at 80 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
High-Resolution Mass Spectrometry Techniques for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular structure of this compound by providing highly accurate mass measurements. nih.govub.edu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and non-volatile molecules without causing significant fragmentation. frontiersin.orguliege.be When analyzing this compound, the technique typically detects the protonated molecular ion [M+H]⁺ of the free base (C₇H₁₃NO) in the positive ion mode. ESI-MS provides a direct measurement of the molecular weight, which is a primary piece of evidence for structural confirmation. researcher.life
Accurate Mass Measurement and Fragmentation Analysis
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent ion, distinguishing it from other ions with the same nominal mass.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. researchgate.net By inducing fragmentation and analyzing the resulting product ions, detailed structural information can be obtained. wvu.edunih.gov For the [M+H]⁺ ion of (R)-3-(Allyloxy)pyrrolidine, characteristic fragmentation would likely involve the loss of the allyl group and cleavages within the pyrrolidine (B122466) ring. wvu.edu
Table 3: Predicted HRMS and Fragmentation Data for (R)-3-(Allyloxy)pyrrolidine
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Protonated molecular ion |
| [M+H - C₃H₄]⁺ | C₄H₁₀NO⁺ | 88.0757 | Loss of allene (B1206475) neutral from allyl group |
| [M+H - C₃H₅O]⁺ | C₄H₉N⁺ | 71.0735 | Loss of allyloxy radical |
Comprehensive Application of NMR Spectroscopy for Reaction Monitoring and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool that provides detailed information about molecular structure and can be used for both qualitative and quantitative purposes. nih.govresearchgate.net
For reaction monitoring, ¹H NMR spectroscopy can be used to track the progress of the synthesis of (R)-3-(Allyloxy)pyrrolidine. beilstein-journals.orgrsc.org For example, during the allylation of (R)-3-hydroxypyrrolidine, spectra can be acquired at regular intervals to observe the disappearance of reactant signals and the concurrent appearance of characteristic product signals, such as those from the vinyl protons of the allyl group. magritek.com This allows for the determination of reaction endpoints and the identification of any intermediates or by-products. magritek.com
Quantitative NMR (qNMR) is a primary analytical method for determining the purity or concentration of a substance. ula.veresearchgate.net The area of an NMR signal is directly proportional to the number of nuclei contributing to it. researchgate.netnih.gov By integrating a well-resolved signal from this compound and comparing it to the integral of a certified internal standard of known concentration, a highly accurate and precise purity value can be calculated without the need for a specific reference standard of the analyte itself. nih.govmmu.ac.uk
Table 4: Illustrative Parameters for a qNMR Purity Assay
| Parameter | Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | D₂O or DMSO-d₆ |
| Internal Standard | Maleic acid or Dimethyl sulfone |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) |
| Number of Scans | ≥ 16 (for adequate signal-to-noise) |
Future Research Directions and Emerging Avenues for R 3 Allyloxy Pyrrolidine Hydrochloride
Innovations in Asymmetric Synthesis Towards Ultra-High Enantiopurity
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives continuous innovation in asymmetric synthesis. While existing methods provide good to excellent enantioselectivity for pyrrolidine (B122466) derivatives, achieving "ultra-high" enantiopurity (>>99.9% ee) remains a significant challenge. This level of purity is critical as even trace amounts of the undesired enantiomer can have different pharmacological effects.
Future research will likely focus on several key areas. One promising direction is the advancement of biocatalysis. The use of engineered enzymes, such as ω-transaminases, has already demonstrated the potential to produce chiral amines and alcohols with exceptional enantiomeric excess (>99% ee) under mild, environmentally friendly conditions. nih.govnih.gov Further refinement of these enzymatic systems through directed evolution could lead to catalysts specifically tailored for the synthesis of (R)-3-(Allyloxy)pyrrolidine hydrochloride precursors with unparalleled stereocontrol.
In the realm of organocatalysis, the evolution from first-generation catalysts like proline to highly sophisticated diarylprolinol silyl ethers has marked a significant leap in efficiency and selectivity. mdpi.comnih.gov The next generation of catalysts may involve bifunctional designs, where the pyrrolidine scaffold is appended with other catalytic motifs (e.g., thiourea, squaramide) to create a more organized transition state through multiple non-covalent interactions, thereby enhancing stereochemical communication. researchgate.net Additionally, new strategies in metal-catalyzed asymmetric synthesis, such as iridium-catalyzed allylic aminations, offer divergent pathways to control the stereochemistry of substituents on the pyrrolidine ring. rsc.org
| Synthetic Method | Catalyst/System | Product Type | Typical Enantiomeric Excess (ee) | Key Features |
| Organocatalysis | Diarylprolinol silyl ethers | Functionalized aldehydes/ketones | 95% to >99% ee mdpi.comrsc.org | Metal-free, environmentally friendly, broad substrate scope. nih.gov |
| Biocatalysis | ω-Transaminases | Chiral amines | Up to >99% ee nih.gov | High selectivity, mild reaction conditions, aqueous media. |
| Metal Catalysis | Chiral Phosphine-Metal Complexes | Disubstituted pyrrolidines | High ee and dr | Access to diverse substitution patterns. nih.gov |
| "Clip-Cycle" Synthesis | Chiral Phosphoric Acid | Disubstituted pyrrolidines | High ee whiterose.ac.uk | Novel strategy involving metathesis and enantioselective cyclization. whiterose.ac.uk |
Expanding the Scope of Applications in Novel Catalytic Cycles
This compound serves as a chiral building block that can be elaborated into a diverse array of novel organocatalysts. The pyrrolidine ring is a proven motif for activating substrates through the formation of enamine or iminium ion intermediates, effectively catalyzing a wide range of chemical transformations. nih.govresearchgate.net
Future work will aim to expand the utility of catalysts derived from this compound into new reaction classes. For instance, modifying the structure could yield catalysts for enantioselective C-H functionalization, a highly sought-after transformation that allows for the direct conversion of simple hydrocarbons into valuable chiral molecules. researchgate.net Recent breakthroughs in enzymatic intramolecular C(sp3)–H amination to build pyrrolidine rings highlight the potential for developing small molecule catalysts that can mimic this reactivity. acs.org
Furthermore, the integration of pyrrolidine-based ligands into metal catalysis continues to be a fruitful area of research. Chiral gold(I) complexes featuring pyrrolidine-phosphine ligands have been developed for enantioselective cycloadditions. nih.gov Derivatives of this compound could provide a new family of ligands for gold, rhodium, or palladium, potentially enabling novel catalytic cycles for reactions such as atroposelective synthesis or asymmetric allylic alkylations. nih.govnih.gov The development of catalysts that operate through cooperative catalysis, where both the pyrrolidine moiety and another functional group or metal center actively participate in the catalytic cycle, represents a frontier in catalyst design. whiterose.ac.uk
| Catalytic Application | Catalyst Type | Reaction | Achieved Outcome |
| Aminocatalysis | Proline & Derivatives | Michael Addition nih.gov | Excellent yield and enantioselectivity (>99% ee). rsc.org |
| Aminocatalysis | Diarylprolinol Silyl Ethers | Aldol & Diels-Alder Reactions mdpi.comnih.gov | High yields and enantioselectivities. |
| Metal Catalysis | Chiral Pyrrolidine-Gold(I) Complexes | [4+2] Cycloaddition nih.gov | Control of enantioselective folding via non-covalent interactions. nih.gov |
| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C-H Amination acs.org | Enantioselective synthesis of pyrrolidine derivatives. acs.org |
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. pharmablock.com The synthesis of this compound and its derivatives is well-suited for adaptation to these modern technologies.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. pharmablock.com For potentially hazardous reactions or those involving unstable intermediates, flow reactors with their small reaction volumes and high surface-area-to-volume ratios offer enhanced safety. researchgate.netresearchgate.net Future research will involve designing and optimizing continuous-flow processes for the multi-step synthesis of complex pyrrolidine-based catalysts, potentially telescoping several reactions into a single, uninterrupted sequence. researchgate.net
In parallel, automated synthesis platforms coupled with high-throughput screening (HTS) can dramatically accelerate the discovery of new catalysts and the optimization of reaction conditions. semanticscholar.orgh1.co By systematically varying catalyst structure, substrates, and reaction parameters in a miniaturized format, vast chemical spaces can be explored efficiently. scienceopen.comresearchgate.net Colorimetric assays, for example, have been developed to enable HTS of transaminase activity, providing a rapid method for identifying improved enzyme variants. nih.govscienceopen.com Applying these principles to screen libraries of catalysts derived from this compound could rapidly identify optimal catalysts for specific, challenging transformations.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. pharmablock.com |
| Safety | Higher risk with large volumes of hazardous reagents. | Inherently safer due to small reactor volumes. researchgate.net |
| Scalability | Often requires re-optimization ("scale-up issues"). | Scalable by running the reactor for longer times ("scale-out"). |
| Reaction Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and pressure. pharmablock.com |
| Process Integration | Difficult to "telescope" multiple steps. | Readily allows for multi-step, telescoped reactions. researchgate.net |
Exploration in Next-Generation Functional Materials and Nanotechnology
The unique stereochemical and electronic properties of the this compound scaffold make it an attractive building block for the development of advanced functional materials. Emerging research avenues are extending the application of chiral pyrrolidines beyond catalysis and into materials science and nanotechnology.
One of the most promising areas is the development of pyrrolidinium-based ionic liquids (ILs). These compounds are being investigated as advanced non-aqueous electrolytes for next-generation lithium batteries due to their high thermal and electrochemical stability, and non-flammability. mdpi.comresearchgate.net By incorporating the chirality and specific functional groups from this compound, novel chiral ILs could be designed for applications in enantioselective separations, as chiral solvents for asymmetric reactions, or as electrolytes in advanced energy storage devices. chemrxiv.orgacs.org
Another exciting frontier is the incorporation of chiral pyrrolidine derivatives into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). researchgate.netrsc.org These materials possess high surface areas and tunable pore environments. Functionalizing the organic linkers of MOFs or COFs with chiral pyrrolidine units can create heterogeneous catalysts that combine the high activity and selectivity of homogeneous organocatalysts with the ease of separation and recyclability of solid catalysts. researchgate.net Such materials could also be used for chiral separations or sensing. nih.gov
In nanotechnology, chiral pyrrolidine derivatives can be used as capping agents to stabilize and functionalize metal nanoparticles. nih.gov The chirality of the ligand can be transferred to the nanoparticle surface, creating chiral plasmonic nanostructures with unique optical properties (e.g., strong circular dichroism signals) that are of interest for biosensing, chiroptical devices, and enantioselective catalysis. mdpi.com
| Material Class | Potential Application | Role of the Pyrrolidine Moiety |
| Ionic Liquids (ILs) | Advanced battery electrolytes, chiral solvents. mdpi.comresearchgate.net | Forms the pyrrolidinium cation, providing thermal and electrochemical stability. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Heterogeneous asymmetric catalysis, chiral separations. researchgate.netrsc.org | Acts as a chiral catalytic site integrated within a porous, recyclable solid support. researchgate.net |
| Chiral Nanoparticles | Chiroptical sensors, enantioselective nanocatalysis. nih.govmdpi.com | Induces chirality on the nanoparticle surface, creating unique optical and catalytic properties. mdpi.com |
| Functional Polymers | Chiral stationary phases for chromatography, chiral inducers. nih.gov | Provides the chiral recognition sites along the polymer backbone. |
Development of Advanced Computational Models for Predictive Chemistry and Design
The synergy between experimental synthesis and computational chemistry is a powerful engine for innovation. For a molecule like this compound, computational modeling offers a pathway to rationally design new catalysts and materials and to deepen the fundamental understanding of their function.
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and predicting the origins of enantioselectivity. nih.gov Researchers can model the transition states of reactions catalyzed by pyrrolidine derivatives, analyzing the subtle non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern stereochemical outcomes. nih.gov These insights allow for the in silico design of new catalysts with improved performance, significantly reducing the trial-and-error inherent in experimental work. rsc.org
Beyond mechanistic studies, the rise of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical discovery. acs.org By training ML models on existing reaction data, it is becoming possible to predict the outcome of new reactions, optimize reaction conditions, and even suggest novel catalyst structures. acs.org A database of reactions involving catalysts derived from this compound could be used to build predictive models for enantioselectivity. This data-driven approach, combined with quantum mechanical calculations, will accelerate the design-build-test-learn cycle, leading to the rapid development of next-generation catalysts and functional materials based on this versatile chiral scaffold.
| Computational Method | Application in Pyrrolidine Chemistry | Information Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; transition state analysis. nih.gov | Energies of intermediates and transition states; understanding the origin of enantioselectivity. |
| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions in solution. | Conformational preferences; role of solvent; dynamic behavior of the catalytic system. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating catalyst structure with catalytic performance. | Identifying key structural features that influence reactivity and selectivity. |
| Machine Learning (ML) | Predicting reaction outcomes; virtual screening of catalyst libraries. acs.org | Predictive models for yield and enantioselectivity; rapid identification of promising catalyst candidates. acs.org |
Q & A
Q. What are the recommended storage conditions for (R)-3-(Allyloxy)pyrrolidine hydrochloride to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container at 2–8°C to prevent degradation. Avoid exposure to moisture and light, as these factors may alter its stability. Use desiccants in storage areas to mitigate hygroscopic effects. Stability data for structurally similar pyrrolidine derivatives (e.g., Boc-protected analogs) suggest that refrigeration in inert atmospheres (e.g., nitrogen) can further enhance shelf life .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClNO (estimated) | |
| Storage Temperature | 2–8°C | |
| Stability Notes | Hygroscopic; sensitive to moisture |
Q. What first-aid measures should be taken in case of accidental exposure during handling?
- Methodological Answer:
- Inhalation: Immediately move to fresh air. If respiratory irritation persists, administer oxygen and consult a physician .
- Skin Contact: Remove contaminated clothing and wash affected areas with water for 15 minutes. Use pH-neutral soap to avoid secondary reactions .
- Eye Contact: Rinse eyes with lukewarm water for 15 minutes, ensuring eyelids are held open. Seek medical evaluation if irritation persists .
- Ingestion: Rinse mouth thoroughly and provide 200–300 mL of water for dilution. Do not induce vomiting .
Q. How should researchers ensure regulatory compliance when using this compound in laboratory settings?
- Methodological Answer:
- Verify GHS classification using authoritative databases (e.g., Japan’s NITE 2020 guidelines). Note that some safety data sheets (SDS) may lack full hazard classification, requiring cross-referencing with regional regulations .
- Maintain records of waste disposal via licensed facilities, as recommended for pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hazard classification data across different safety data sheets?
- Methodological Answer:
- Compare SDS entries with primary regulatory sources (e.g., NITE, OSHA). For example, while some SDS list the compound as "unclassified" under GHS , others reference updated toxicity profiles of analogs (e.g., arylcyclohexylamines) .
- Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity) to address data gaps, as acute toxicity data for this compound are often absent .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- Purity Analysis: Use HPLC with UV detection (λmax ~204–210 nm), calibrated against certified reference standards .
- Structural Confirmation: Employ H/C NMR to verify stereochemistry and functional groups (e.g., allyloxy moiety). Mass spectrometry (ESI-MS) can confirm molecular weight .
- Moisture Content: Karl Fischer titration is critical due to hygroscopicity .
Q. What strategies are effective in optimizing synthetic routes for this compound analogs?
- Methodological Answer:
- Use enantioselective synthesis techniques, such as chiral resolution of pyrrolidine intermediates or asymmetric catalysis, to achieve the (R)-configuration .
- Explore building-block approaches (e.g., Combi-Blocks’ Boc-protected pyrrolidines) for modular functionalization .
- Monitor reaction progress via TLC or LC-MS to minimize byproducts (e.g., over-alkylation) .
Q. How can stability under various experimental conditions be assessed methodically?
- Methodological Answer:
- Perform accelerated stability studies :
- Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
- For aqueous solutions, assess pH-dependent stability (pH 3–9) to identify optimal buffers .
Q. What considerations are critical when designing toxicological studies for compounds with limited existing data?
- Methodological Answer:
- Prioritize in silico modeling (e.g., QSAR) to predict acute toxicity and identify structural alerts .
- Use tiered testing : Start with brine shrimp lethality assays (Artemia salina), then progress to mammalian cell lines (e.g., HepG2) and rodent models .
- Reference toxicological profiles of analogs (e.g., 3-fluoro PCP hydrochloride) to infer potential risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
